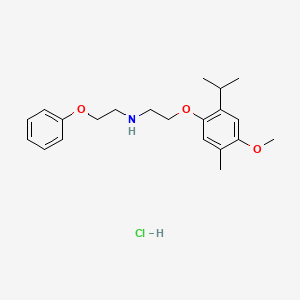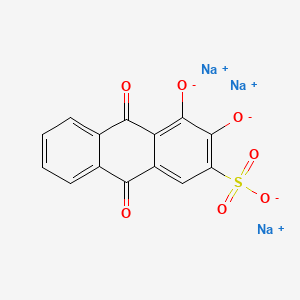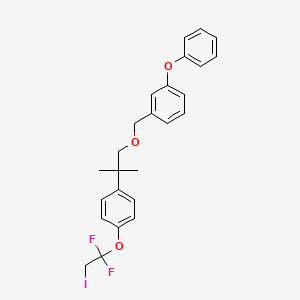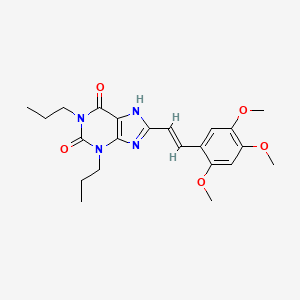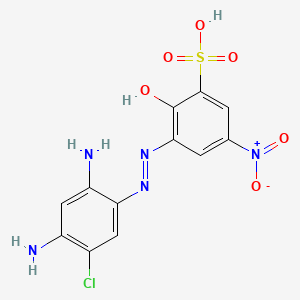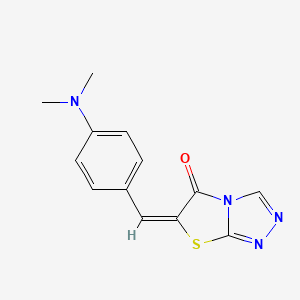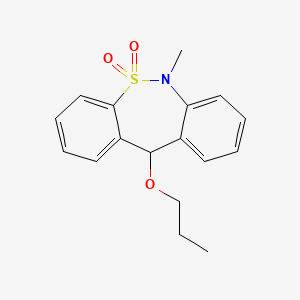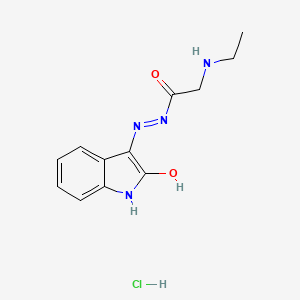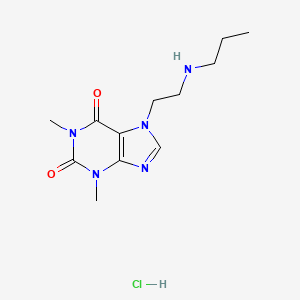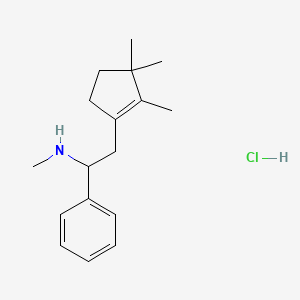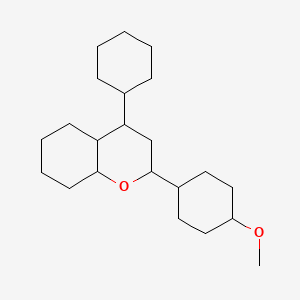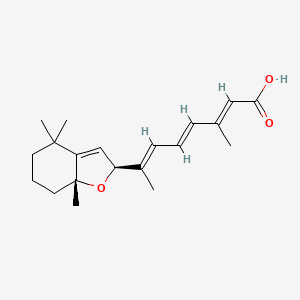
5,8-Epoxytretinoin, R,S-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Epoxytretinoin: is a racemic mixture of two enantiomers (R and S) of the compound. Its chemical formula is C20H28O3 . The compound belongs to the retinoid family and is structurally related to retinoic acid. Retinoids play essential roles in cell differentiation, growth, and development.
Preparation Methods
Synthetic Routes:
- Epoxidation reactions typically use peracids (e.g., peracetic acid) as oxidizing agents.
- The stereochemistry of the resulting epoxy compound is racemic due to the starting material’s achiral nature.
5,8-Epoxytretinoin: can be synthesized through various routes. One common method involves epoxidation of tretinoin (all-trans-retinoic acid) at positions 5 and 8.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions.
- Detailed industrial processes are proprietary, but they likely follow similar principles as laboratory-scale synthesis.
Chemical Reactions Analysis
5,8-Epoxytretinoin: undergoes several reactions:
Epoxidation: Formation of the epoxy ring at positions 5 and 8.
Hydrolysis: Cleavage of the epoxy ring under acidic or basic conditions.
Isomerization: Interconversion between the R and S enantiomers.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Common reagents:
- Epoxidation: Peracids (e.g., peracetic acid).
- Hydrolysis: Acidic or basic conditions.
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Oxidation: Chromium-based reagents (e.g., chromic acid).
Major products:
- The primary product is 5,8-epoxytretinoin , which exists as a racemic mixture.
Scientific Research Applications
Chemistry: Studying the reactivity of epoxy compounds and their derivatives.
Biology: Investigating the effects of retinoids on cellular processes.
Medicine: Potential applications in dermatology (e.g., treating acne, psoriasis) and cancer therapy.
Industry: Formulating cosmetic products (e.g., skin creams) and pharmaceuticals.
Mechanism of Action
- Activation of these receptors regulates gene expression, affecting cell differentiation, proliferation, and apoptosis.
5,8-Epoxytretinoin: likely exerts its effects through nuclear receptors (retinoic acid receptors, RARs) and retinoid X receptors (RXRs).
Comparison with Similar Compounds
- Similar compounds include other retinoids (e.g., all-trans-retinoic acid, isotretinoin).
5,8-Epoxytretinoin: is unique due to its specific epoxy ring placement.
Properties
CAS No. |
129520-11-2 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+/t16-,20+/m0/s1 |
InChI Key |
QDOSIDVGVRAXSE-VNBDLKDYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


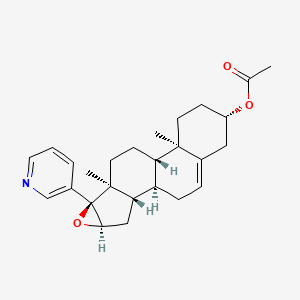
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)
